(1Z)-1-(3-bromophenyl)ethanone oxime chemical properties
(1Z)-1-(3-bromophenyl)ethanone oxime chemical properties
An In-depth Technical Guide to the Chemical Properties of (1Z)-1-(3-bromophenyl)ethanone oxime
Authored by Gemini, Senior Application Scientist
Abstract
(1Z)-1-(3-bromophenyl)ethanone oxime is a synthetically versatile ketoxime of significant interest to the chemical and pharmaceutical research communities. Characterized by the molecular formula C₈H₈BrNO, this compound integrates a bromo-substituted aromatic ring with a reactive oxime moiety, presenting a dual functionality that serves as a cornerstone for a multitude of synthetic transformations. Its utility spans from being a crucial intermediate in the synthesis of complex heterocyclic systems to a foundational block in the development of novel therapeutic agents. Oximes are recognized for their diverse biological activities and their role as bioisosteres for other functional groups, making them a focal point in medicinal chemistry.[1][2] This guide provides a comprehensive examination of the synthesis, structural characterization, physicochemical properties, and key reactivity profiles of (1Z)-1-(3-bromophenyl)ethanone oxime, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Chemical Structure and Properties
(1Z)-1-(3-bromophenyl)ethanone oxime belongs to the class of ketoximes, where the carbon of the C=N double bond is attached to two non-hydrogen atoms (a methyl group and a 3-bromophenyl group). The "(1Z)" designation specifies the stereochemistry about the C=N double bond, indicating that the hydroxyl group (-OH) and the higher-priority substituent on the carbon (the 3-bromophenyl group) are on the same side. This stereochemical arrangement is crucial as it influences the compound's crystal packing, physical properties, and reactivity pathways.[3]
Physicochemical Data Summary
The fundamental properties of the parent ketone and the resulting oxime are summarized below for comparative analysis.
| Property | 1-(3-bromophenyl)ethanone (Starting Material) | (1Z)-1-(3-bromophenyl)ethanone oxime | Source(s) |
| Molecular Formula | C₈H₇BrO | C₈H₈BrNO | [4][5] |
| Molecular Weight | 199.04 g/mol | 214.06 g/mol | [3][4] |
| CAS Number | 2142-63-4 | 24280-05-5 | [5][6] |
| Appearance | Clear yellow to colorless liquid | White to off-white solid | [7][8] |
| Melting Point | 7-11 °C | 92-93 °C | [5][8] |
| Boiling Point | 79-81 °C @ 2 mmHg | ~307 °C (Predicted) | [4][5] |
| Density | ~1.498 g/mL | ~1.46 g/cm³ (Predicted) | [4][5] |
| Solubility | Insoluble in water | Insoluble in water; Soluble in polar organic solvents (e.g., Ethanol, Methanol, CDCl₃) | [7][9] |
Synthesis and Purification Protocol
The most direct and widely adopted method for the synthesis of acetophenone oximes is the condensation reaction between the parent ketone and hydroxylamine, typically supplied as its hydrochloride salt.[10] The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the oxime. The choice of base is critical to neutralize the HCl released from hydroxylamine hydrochloride, thereby liberating the free hydroxylamine needed for the reaction.
Step-by-Step Experimental Methodology
Objective: To synthesize (1Z)-1-(3-bromophenyl)ethanone oxime from 1-(3-bromophenyl)ethanone.
Materials:
-
1-(3-bromophenyl)ethanone (1.0 equiv)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5-2.2 equiv)[11]
-
Pyridine or Sodium Acetate (as base, 2.0-2.5 equiv)
-
Ethanol (as solvent)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.
Procedure:
-
Reaction Setup: A round-bottomed flask is charged with 1-(3-bromophenyl)ethanone (1.0 equiv), hydroxylamine hydrochloride (2.1 equiv), and denatured ethanol to form a slurry.[11]
-
Base Addition: Pyridine (or a suitable base like sodium acetate) is added portion-wise to the stirred mixture. The base neutralizes the hydrochloride, allowing the reaction to proceed. An oil bath is typically used to heat the mixture.[11]
-
Reflux: The reaction mixture is heated to reflux (typically around 80-85 °C) and maintained for several hours (2-4 h). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The cooled solution is then poured slowly into a beaker of cold deionized water with stirring. This causes the product to precipitate out of the solution.
-
Purification: The crude solid product is collected by vacuum filtration and washed with cold water. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water. The resulting solid is dried under vacuum to yield the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (1Z)-1-(3-bromophenyl)ethanone oxime.
Spectroscopic Characterization
Structural elucidation and confirmation are paramount for any synthetic compound. The following data represents the expected spectroscopic signatures for (1Z)-1-(3-bromophenyl)ethanone oxime, based on analysis of structurally similar compounds.[9][12]
| Spectroscopy | Key Expected Signals and Interpretations |
| ¹H NMR | ~10.0-11.5 ppm (s, 1H): Broad singlet corresponding to the acidic N-OH proton. ~7.2-7.8 ppm (m, 4H): A series of multiplets for the four protons on the disubstituted aromatic ring. ~2.3 ppm (s, 3H): A sharp singlet for the methyl (CH₃) protons.[9] |
| ¹³C NMR | ~155-158 ppm: Signal for the imine carbon (C=N). ~120-140 ppm: A set of signals corresponding to the aromatic carbons, including the carbon bearing the bromine atom. ~12-15 ppm: Signal for the methyl carbon (CH₃).[9] |
| IR (Infrared) | ~3100-3400 cm⁻¹ (broad): O-H stretching vibration of the oxime group. ~1640-1660 cm⁻¹ (medium): C=N stretching vibration. ~1400-1500 cm⁻¹: Aromatic C=C stretching vibrations. ~1000-1100 cm⁻¹: C-Br stretching vibration. |
| Mass Spec (MS) | m/z ~213/215: Molecular ion peak (M⁺) showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br are in a ~1:1 ratio). |
Reactivity and Synthetic Utility
The chemical behavior of (1Z)-1-(3-bromophenyl)ethanone oxime is dictated by the interplay between the oxime functional group and the bromo-substituted aromatic ring. This dual reactivity makes it a valuable precursor in organic synthesis.[13][14]
Reactions at the Oxime Center
-
Beckmann Rearrangement: This is a hallmark reaction of ketoximes. Under acidic conditions (e.g., using PCl₅, H₂SO₄, or trifluoroacetic acid), the oxime undergoes rearrangement to form an N-substituted amide.[15] For this specific oxime, the migrating group would be the 3-bromophenyl group, leading to the formation of N-(3-bromophenyl)acetamide. This reaction is a powerful tool for carbon-nitrogen bond formation.
-
Reduction: The oxime group can be readily reduced to the corresponding primary amine using various reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation. This provides a synthetic route to 1-(3-bromophenyl)ethanamine, a valuable chiral building block.
-
Hydrolysis: The oxime can be converted back to the parent ketone, 1-(3-bromophenyl)ethanone, through hydrolysis under mild acidic conditions. This makes the oxime group an effective protecting group for ketones.[14]
-
N-O Bond Cleavage: Modern synthetic methods, including photoredox and transition-metal catalysis, can cleave the N-O bond to generate iminyl radicals.[16] These highly reactive intermediates can participate in a variety of cyclization and addition reactions, enabling the construction of complex nitrogen-containing molecules.
Reactions at the Aromatic Ring
-
Cross-Coupling Reactions: The bromine atom on the phenyl ring is a versatile handle for transition-metal-catalyzed cross-coupling reactions. It can readily participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds at the meta-position of the ring. This is a cornerstone of modern drug discovery for building molecular complexity.
Diagram of Key Reactivity Pathways
Caption: Key synthetic transformations of (1Z)-1-(3-bromophenyl)ethanone oxime.
Applications in Drug Discovery and Materials Science
The oxime functional group is of paramount importance in medicinal chemistry. It can act as a hydrogen bond donor and acceptor and is often used as a bioisosteric replacement for other functionalities like ketones or phosphates.[1] Derivatives of acetophenone oximes are explored for a wide range of biological activities.
-
Enzyme Inhibition: The structural motifs derived from this oxime are integral to the design of inhibitors for various enzymes. For instance, oxime-containing compounds have been investigated as reactivators for acetylcholinesterase, an enzyme critical in nerve function, making them relevant in the development of antidotes for organophosphate poisoning.[1][17][18]
-
Synthesis of Heterocycles: (1Z)-1-(3-bromophenyl)ethanone oxime is a precursor for synthesizing fused heterocyclic systems like thieno[3,2-d]thiazoles, which are scaffolds found in many biologically active molecules.[13]
-
Antimicrobial and Anticancer Agents: The broader class of chalcones and other derivatives synthesized from bromo-acetophenones have shown promise as anticancer and antimicrobial agents.[8] The oxime provides a route to further functionalize these core structures.
Conclusion
(1Z)-1-(3-bromophenyl)ethanone oxime is a compound of significant synthetic value. Its well-defined structure, characterized by predictable spectroscopic signatures, and its dual reactivity at both the oxime center and the brominated aromatic ring, provide a rich platform for chemical exploration. For researchers in organic synthesis and drug development, this molecule serves as a versatile and accessible building block for the construction of complex molecular architectures with potential therapeutic applications. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in the laboratory and beyond.
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